1-Pyrrolidinyl(2,2,4,6-tetramethyl-4-phenyl-1,2,3,4-tetrahydro-8-quinolinyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pyrrolidinyl(2,2,4,6-tetramethyl-4-phenyl-1,2,3,4-tetrahydro-8-quinolinyl)methanone is a complex organic compound that features a pyrrolidine ring fused with a quinoline derivative. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
The synthesis of 1-Pyrrolidinyl(2,2,4,6-tetramethyl-4-phenyl-1,2,3,4-tetrahydro-8-quinolinyl)methanone typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinoline derivative, followed by the introduction of the pyrrolidine ring. Key steps include:
Formation of the Quinoline Derivative: This involves cyclization reactions using appropriate precursors under controlled conditions.
Introduction of the Pyrrolidine Ring: This step may involve nucleophilic substitution reactions where the pyrrolidine ring is attached to the quinoline core.
Final Assembly: The final step involves the coupling of the quinoline-pyrrolidine intermediate with the methanone group under specific reaction conditions.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis .
Chemical Reactions Analysis
1-Pyrrolidinyl(2,2,4,6-tetramethyl-4-phenyl-1,2,3,4-tetrahydro-8-quinolinyl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the methanone group to a methanol derivative.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction yields .
Scientific Research Applications
1-Pyrrolidinyl(2,2,4,6-tetramethyl-4-phenyl-1,2,3,4-tetrahydro-8-quinolinyl)methanone has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential pharmaceutical applications.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: It is investigated for its potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities.
Mechanism of Action
The mechanism of action of 1-Pyrrolidinyl(2,2,4,6-tetramethyl-4-phenyl-1,2,3,4-tetrahydro-8-quinolinyl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds include other pyrrolidine and quinoline derivatives, such as:
Pyrrolizines: These compounds share the pyrrolidine ring but differ in their core structure.
Pyrrolidine-2-one: This derivative has a similar ring structure but different functional groups.
Quinoline N-oxides: These compounds have a similar quinoline core but differ in their oxidation state.
Properties
Molecular Formula |
C24H30N2O |
---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
pyrrolidin-1-yl-(2,2,4,6-tetramethyl-4-phenyl-1,3-dihydroquinolin-8-yl)methanone |
InChI |
InChI=1S/C24H30N2O/c1-17-14-19(22(27)26-12-8-9-13-26)21-20(15-17)24(4,16-23(2,3)25-21)18-10-6-5-7-11-18/h5-7,10-11,14-15,25H,8-9,12-13,16H2,1-4H3 |
InChI Key |
RXVCMSKVJHACSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(CC(N2)(C)C)(C)C3=CC=CC=C3)C(=O)N4CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.